molecular formula C17H11BrClNO5S2 B286159 methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B286159
M. Wt: 488.8 g/mol
InChI Key: WLSMBNIBMFIGDI-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory cytokines and reactive oxygen species, respectively. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
Methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. It has also been shown to reduce oxidative stress markers and improve antioxidant enzyme activity in various tissues.

Advantages and Limitations for Lab Experiments

The advantages of using methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its easy synthesis, low cost, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. These include further investigation of its anti-inflammatory, antioxidant, and antimicrobial properties, as well as its potential use as a drug delivery system. Additionally, its potential toxicity and safety profile need to be further evaluated to determine its suitability for clinical use.
Conclusion:
In conclusion, methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its suitability for clinical use.

Synthesis Methods

The synthesis of methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-carbaldehyde with methyl acetoacetate and thiosemicarbazide in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

Methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form nanoparticles.

properties

Molecular Formula

C17H11BrClNO5S2

Molecular Weight

488.8 g/mol

IUPAC Name

methyl 2-[(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C17H11BrClNO5S2/c1-24-14(21)8-20-15(22)13(27-17(20)23)7-10-6-12(18)16(25-10)26-11-4-2-9(19)3-5-11/h2-7H,8H2,1H3/b13-7+

InChI Key

WLSMBNIBMFIGDI-NTUHNPAUSA-N

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)/SC1=O

SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)SC1=O

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)SC1=O

Origin of Product

United States

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